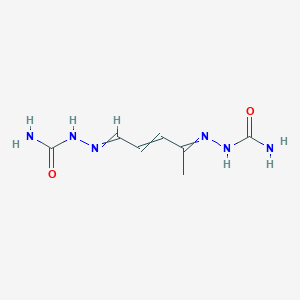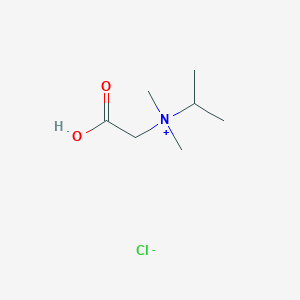![molecular formula C20H18ClNS B12550496 N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1) CAS No. 849060-58-8](/img/structure/B12550496.png)
N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of dibenzothiophenes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the dibenzothiophene core. The addition of hydrogen chloride forms a stable salt, enhancing its solubility and stability for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Benzylation: The dibenzothiophene core is then subjected to benzylation using benzyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves the addition of hydrogen chloride gas to the N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted dibenzothiophenes
Scientific Research Applications
N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylethylamine Derivatives: These compounds share a similar benzyl group but differ in their core structure.
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, which have different substituents and biological activities.
Uniqueness
N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine–hydrogen chloride (1/1) is unique due to its specific dibenzothiophene core structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to form a stable hydrochloride salt further enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
849060-58-8 |
|---|---|
Molecular Formula |
C20H18ClNS |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-benzyl-2-methyldibenzothiophen-4-amine;hydrochloride |
InChI |
InChI=1S/C20H17NS.ClH/c1-14-11-17-16-9-5-6-10-19(16)22-20(17)18(12-14)21-13-15-7-3-2-4-8-15;/h2-12,21H,13H2,1H3;1H |
InChI Key |
UTSDUXVVIZFIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)NCC3=CC=CC=C3)SC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)



![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)

![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)

![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)

